Cas no 1170775-82-2 (1-Aminopropan-2-YL piperidine-4-carboxylate)

1-Aminopropan-2-YL piperidine-4-carboxylate structure
1170775-82-2 structure
Product Name:1-Aminopropan-2-YL piperidine-4-carboxylate
CAS No:1170775-82-2
MF:C9H18N2O2
MW:186.251422405243
CID:5157304
Update Time:2025-07-17

1-Aminopropan-2-YL piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-AMINOPROPAN-2-YL PIPERIDINE-4-CARBOXYLATE
    • 1-AMINOPROPAN-2-YLPIPERIDINE-4-CARBOXYLATE
    • 4-Piperidinecarboxylic acid, 2-amino-1-methylethyl ester
    • 1-Aminopropan-2-YL piperidine-4-carboxylate
    • Inchi: 1S/C9H18N2O2/c1-7(6-10)13-9(12)8-2-4-11-5-3-8/h7-8,11H,2-6,10H2,1H3
    • InChI Key: PUEOMSIMLGBLLQ-UHFFFAOYSA-N
    • SMILES: O(C(C)CN)C(C1CCNCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • XLogP3: -0.4
  • Topological Polar Surface Area: 64.4

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Additional information on 1-Aminopropan-2-YL piperidine-4-carboxylate

Comprehensive Overview of 1-Aminopropan-2-YL piperidine-4-carboxylate (CAS No. 1170775-82-2): Properties, Applications, and Research Insights

1-Aminopropan-2-YL piperidine-4-carboxylate (CAS No. 1170775-82-2) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique piperidine-4-carboxylate backbone and aminopropan functional group, serves as a versatile building block in drug discovery and medicinal chemistry. Its structural features enable interactions with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound's CAS number 1170775-82-2 is frequently searched in scientific databases, reflecting its growing relevance in peptide mimetics and central nervous system (CNS) drug development. Recent studies highlight its potential role in modulating neurotransmitter receptors, aligning with current trends in neurodegenerative disease research and precision medicine. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new avenues for treating neurological disorders.

From a synthetic chemistry perspective, 1-Aminopropan-2-YL piperidine-4-carboxylate offers advantages due to its chiral center and bifunctional reactivity. These properties make it valuable for constructing complex molecular architectures, a hot topic in fragment-based drug design (FBDD). The compound's water solubility and stability under physiological conditions are also frequently discussed in forums, as these traits are critical for bioavailability optimization in drug candidates.

In the context of green chemistry advancements, synthetic protocols for CAS 1170775-82-2 are being refined to reduce environmental impact. This aligns with the pharmaceutical industry's push toward sustainable synthesis methods. Computational chemists are employing molecular docking simulations to predict the compound's interactions with biological targets, a technique gaining traction in AI-assisted drug discovery workflows.

The analytical characterization of 1-Aminopropan-2-YL piperidine-4-carboxylate typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques commonly queried by quality control specialists. Recent publications emphasize its potential as a pharmacophore scaffold, particularly for G-protein coupled receptor (GPCR) modulators, a key focus area in personalized therapeutics development.

Ongoing research explores the compound's metabolic stability and blood-brain barrier permeability, addressing frequent questions about its ADME (Absorption, Distribution, Metabolism, Excretion) properties. These investigations are crucial for understanding its potential in CNS-targeted therapies, a rapidly evolving field with high demand for innovative chemical entities.

As regulatory requirements evolve, proper documentation of 1170775-82-2 synthesis and handling procedures remains essential. The compound's structure-property relationships continue to be a subject of academic interest, particularly in medicinal chemistry optimization studies. With the rise of AI-powered compound screening, this molecule's unique features position it as a valuable candidate for virtual screening libraries.

Future directions for 1-Aminopropan-2-YL piperidine-4-carboxylate research may include exploration of its salt forms for improved physicochemical properties, or investigation of its prodrug potential—both trending topics in pharmaceutical development. The scientific community continues to monitor advancements involving this compound, as it represents an important tool in the quest for next-generation therapeutics.

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